molecular formula C15H19NO B2502450 1-Benzyl-1-azaspiro[4.4]nonan-9-one CAS No. 2221965-34-8

1-Benzyl-1-azaspiro[4.4]nonan-9-one

Cat. No.: B2502450
CAS No.: 2221965-34-8
M. Wt: 229.323
InChI Key: WIXKZOWBPOFNFE-UHFFFAOYSA-N
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Description

1-Benzyl-1-azaspiro[44]nonan-9-one is a chemical compound with the molecular formula C15H19NO It is part of the azaspiro compound family, which is characterized by a spirocyclic structure containing nitrogen

Scientific Research Applications

1-Benzyl-1-azaspiro[4.4]nonan-9-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-1-azaspiro[4.4]nonan-9-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the introduction of a benzyl group to a spirocyclic nitrogen-containing precursor. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would be optimized for yield and purity, with careful control of temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-1-azaspiro[4.4]nonan-9-one can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (Cl2, Br2) in the presence of a catalyst or nucleophiles (NH3, OH-) in aqueous or alcoholic medium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, reduction may produce alcohols or amines, and substitution reactions may result in halogenated or alkylated derivatives.

Mechanism of Action

The mechanism of action of 1-Benzyl-1-azaspiro[4.4]nonan-9-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and affecting downstream signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

1-Benzyl-1-azaspiro[4.4]nonan-9-one can be compared with other similar compounds, such as:

    1-Benzyl-1-azaspiro[4.4]nonan-6-one: This compound has a similar spirocyclic structure but differs in the position of the ketone group.

    1-Benzyl-1-azaspiro[4.4]nonan-3-amine: This compound contains an amine group instead of a ketone, leading to different chemical properties and reactivity.

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-benzyl-1-azaspiro[4.4]nonan-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO/c17-14-8-4-9-15(14)10-5-11-16(15)12-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIXKZOWBPOFNFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2(C1)CCCN2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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